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Compound of Interest

Compound Name: 6-Chloro-4-iodo-1H-indazole

CAS No.: 885519-56-2

Cat. No.: B3024472 Get Quote

Executive Summary
The 6-chloro-4-iodo-1H-indazole scaffold is a critical pharmacophore in modern oncology,

serving as the core structure for several fibroblast growth factor receptor (FGFR) inhibitors

(e.g., Erdafitinib intermediates).[1] Its synthesis presents a specific regiochemical challenge:

installing a halogen pattern (4-I, 6-Cl) that is not accessible via direct electrophilic halogenation

of the indazole core.[1]

This Application Note details a robust, three-step protocol starting from the commodity chemical

4-chloro-2-nitrotoluene. Unlike routes requiring expensive fluorinated benzaldehydes or

unstable arynes, this pathway leverages directed electrophilic aromatic substitution and

modified Jacobson cyclization to ensure high regiofidelity and scalability.

Retrosynthetic Analysis & Strategy
The synthesis relies on constructing the indazole ring after establishing the halogen pattern on

the benzene ring. The key strategic disconnection involves the N–N bond formation via

diazotization of a 2-methylaniline derivative.[1]

Pathway Logic
Indazole Core Formation: The N1–N2 bond is formed by diazotization of a primary amine

ortho to a methyl group. The methyl group becomes the C3 position (or participates in the
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cyclization to C3).[1]

Regiocontrol:

C6-Chlorine: Inherited from the starting material (4-chloro-2-nitrotoluene).[1]

C4-Iodine: Installed via electrophilic iodination at the C6 position of the toluene precursor

(which corresponds to C3 of the aniline and C4 of the indazole).[1]

Workflow Diagram

4-Chloro-2-nitrotoluene
(Starting Material)

4-Chloro-2-iodo-6-nitrotoluene
(Regioselective Iodination)

Step 1: I2, H2SO4
(Directs to C6) 5-Chloro-3-iodo-2-methylaniline

(Nitro Reduction)

Step 2: SnCl2 or Fe/AcOH
(Selective Reduction) 6-Chloro-4-iodo-1H-indazole

(Target Scaffold)

Step 3: NaNO2/Ac2O
(Jacobson Cyclization)

Click to download full resolution via product page

Caption: Logical flow for the synthesis of 6-chloro-4-iodo-1H-indazole, highlighting the

preservation of regiochemistry.

Detailed Experimental Protocols
Step 1: Regioselective Iodination
Objective: Synthesize 4-chloro-2-iodo-6-nitrotoluene. Rationale: The methyl group (activator)

directs ortho, while the nitro group (deactivator) directs meta.[1] Both effects reinforce

substitution at the C6 position (relative to Toluene C1), which is sterically accessible compared

to C3.

Reagents:

4-Chloro-2-nitrotoluene (1.0 equiv)[1]

Iodine (I₂, 1.1 equiv)[1]

Silver Sulfate (Ag₂SO₄, 1.0 equiv) or NaIO₄/H₂SO₄ (Industrial alternative)[1]

Solvent: H₂SO₄ (conc.) or EtOH[1]
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Protocol:

Dissolve 4-chloro-2-nitrotoluene (17.1 g, 100 mmol) in concentrated H₂SO₄ (100 mL) at 0°C.

Add N-Iodosuccinimide (NIS) (24.7 g, 110 mmol) portion-wise over 30 minutes. Note: Using

NIS in acid is often cleaner than elemental iodine for deactivated rings.[1]

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC

(Hexane/EtOAc 9:1).[1]

Quench: Pour the reaction mixture onto crushed ice (500 g).

Workup: Extract with dichloromethane (3 x 100 mL). Wash combined organics with saturated

Na₂S₂O₃ (to remove excess iodine) and brine.[1]

Dry over Na₂SO₄ and concentrate.

Purification: Recrystallize from ethanol to yield a yellow solid.

Yield Target: 85–90%

Data: ¹H NMR should show two aromatic singlets (or meta-coupled doublets) indicating

1,2,3,5-substitution pattern.[1]

Step 2: Selective Nitro Reduction
Objective: Synthesize 5-chloro-3-iodo-2-methylaniline. Rationale: We must reduce the nitro

group to an amine without dehalogenating the iodine (which is labile under catalytic

hydrogenation conditions).[1] Stannous chloride (SnCl₂) or Iron/Acetic acid are preferred over

Pd/C + H₂.[1]

Reagents:

4-Chloro-2-iodo-6-nitrotoluene (from Step 1)[1]

Tin(II) Chloride Dihydrate (SnCl₂[1][2]·2H₂O, 4.0 equiv)[1]

Solvent: Ethanol or Ethyl Acetate[1]
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Protocol:

Suspend 4-chloro-2-iodo-6-nitrotoluene (29.7 g, 100 mmol) in Ethanol (300 mL).

Add SnCl₂[2]·2H₂O (90.2 g, 400 mmol) carefully.

Heat the mixture to reflux (80°C) for 2–3 hours. The yellow solution will turn clear/brown.

Workup: Cool to room temperature. Adjust pH to >9 using 50% NaOH solution (Caution:

Exothermic).[1]

Filter the resulting slurry through a Celite pad to remove tin salts. Wash the pad with EtOAc.

Separate the organic layer, wash with brine, and dry over Na₂SO₄.

Concentrate to obtain the crude aniline as a brown oil/solid.

Yield Target: >90%

Validation: MS (ESI+) m/z ~ 267.9 [M+H]⁺.[1]

Step 3: Modified Jacobson Indazole Cyclization
Objective: Synthesize 6-chloro-4-iodo-1H-indazole. Rationale: Diazotization of the aniline

generates a diazonium salt.[1] In the presence of acetic anhydride, this forms an N-nitroso

intermediate which cyclizes onto the methyl group (C-H activation) to form the indazole ring.[1]

Reagents:

5-Chloro-3-iodo-2-methylaniline (from Step 2)[1][2][3][4]

tert-Butyl Nitrite (t-BuONO) or NaNO₂/HCl[1]

Potassium Acetate (KOAc)[1]

Acetic Anhydride (Ac₂O)[1]

Solvent: Chloroform or Benzene (Industrial: Toluene)[1]
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Protocol:

Dissolve 5-chloro-3-iodo-2-methylaniline (26.7 g, 100 mmol) in Chloroform (250 mL).

Add Potassium Acetate (1.1 equiv) and Acetic Anhydride (2.0 equiv).[1] Stir for 30 minutes at

RT to protect the amine (optional but improves yield).

Add tert-Butyl Nitrite (15 mL, 1.2 equiv) dropwise at reflux temperature (60°C).

Alternative (Aqueous): Dissolve aniline in dilute HCl. Add NaNO₂ (aq) at 0°C. Stir 1h. Isolate

diazonium salt (dangerous) or strictly control pH to allow cyclization.[1] The t-BuONO organic

phase method is safer and higher yielding for iodinated species.[1]

Reflux for 4 hours.

Hydrolysis: Evaporate solvent. Dissolve residue in MeOH/Water and treat with NaOH (aq) to

remove the acetyl group from N1 (if formed).[1]

Purification: Acidify to pH 7. Filter the precipitate.[2][5] Recrystallize from Acetonitrile.

Yield Target: 60–75%

Characterization: ¹H NMR (DMSO-d₆) δ ~13.5 (s, 1H, NH), 8.1 (s, 1H, H3), 7.6 (s, 1H, H7),

7.5 (s, 1H, H5).

Data Summary & Quality Control
Parameter Specification Method

Appearance Off-white to pale yellow solid Visual

Purity >98.0% HPLC (C18, ACN/H2O)

Identity Conforms to Structure ¹H NMR, ¹³C NMR, MS

Melting Point 155–160°C (Lit.[1] range) Capillary MP

Regiochemistry
NOE interaction between H3

and H5
NOESY NMR
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Mechanistic Pathway Diagram[6]

5-Chloro-3-iodo-2-methylaniline

Diazonium Intermediate
(N≡N+)

t-BuONO
(-H2O)

Intramolecular Cyclization
(Attack on Methyl C-H)

Tautomerization

6-Chloro-4-iodo-1H-indazole

-H+

Click to download full resolution via product page

Caption: Mechanistic pathway of the Jacobson indazole synthesis.[1]

Troubleshooting & Optimization
Low Yield in Step 1: If iodination is sluggish, add catalytic Triflic Acid (TfOH) or use Ag₂SO₄

as a halogen scavenger to drive the equilibrium.[1]

Deiodination in Step 2: Avoid Zinc/HCl or catalytic hydrogenation. If SnCl₂ workup is difficult

(emulsions), use Fe powder/NH₄Cl in EtOH/Water (3:1) at reflux.[1][4][6]

N-Acetylation byproduct: In Step 3, the product might be isolated as 1-acetyl-6-chloro-4-

iodoindazole.[1] This is easily converted to the free base by stirring in MeOH with K₂CO₃ at

RT for 1 hour.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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